molecular formula C15H20N2O2S B3169690 N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride CAS No. 937655-97-5

N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B3169690
CAS No.: 937655-97-5
M. Wt: 292.4 g/mol
InChI Key: DPMYTYHVKAVEAM-UHFFFAOYSA-N
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Description

N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride is a synthetic organic compound featuring a 1,3-thiazole core substituted with methoxy and methyl groups at the 2- and 4-positions, respectively. The thiazole moiety is linked via a methylene bridge to a 2-(4-methoxyphenyl)ethanamine backbone, which is protonated as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

N-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11-14(20-15(17-11)19-3)10-16-9-8-12-4-6-13(18-2)7-5-12/h4-7,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMYTYHVKAVEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC)CNCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the thiazole intermediate with a methoxyphenyl derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the thiazole ring or the methoxyphenyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Compound Name Key Structural Features Molecular Backbone Substituent Variations Reference
N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride 2-Methoxy-4-methylthiazole; 4-methoxyphenyl ethanamine Ethanamine-thiazole N/A (Target compound) -
N-[(2-Ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride 2-Ethoxy-thiazole; 4-fluorophenyl ethanamine Ethanamine-thiazole Ethoxy (vs. methoxy); fluorophenyl (vs. methoxy)
25C-NBOMe HCl (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine Hydrochloride) 4-Chloro-2,5-dimethoxyphenyl; 2-methoxyphenylmethyl Ethanamine-benzene Chloro and dimethoxy groups; NBOMe substitution
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride 4-Methyl-2-phenylthiazole; cyclopropanamine Cyclopropanamine-thiazole Phenyl (vs. methoxy/methyl); cyclopropane ring

Key Observations:

  • The 4-methyl group on the thiazole ring may enhance steric bulk compared to phenyl-substituted analogues ().
  • Phenyl Group Modifications : The 4-methoxyphenyl group in the target compound contrasts with fluorophenyl () or chloro-dimethoxyphenyl () moieties. Fluorine’s electronegativity and chloro-dimethoxy’s bulk may influence pharmacokinetics and target affinity.
  • Amine Backbone : Cyclopropanamine () introduces rigidity, whereas the ethanamine chain in the target compound offers conformational flexibility, impacting interactions with biological targets.

Structure-Activity Relationships (SAR):

  • Ethoxy or phenyl groups () may alter metabolic stability.
  • Phenyl Substituents : 4-Methoxy groups are associated with serotonin receptor activity in NBOMe compounds (), implying possible neurological effects. Fluorophenyl groups () could increase binding affinity due to halogen interactions.
  • Amine Salts : Hydrochloride salts (common in all analogues) improve aqueous solubility, critical for bioavailability .

Biological Activity

N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride is a synthetic compound characterized by its thiazole and methoxyphenyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N2O2SC_{15}H_{20}N_{2}O_{2}S, and it has a CAS number of 937655-97-5. The structure contains a thiazole ring, which is known for its diverse biological activities, and a methoxy group that enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole moiety can bind to enzymes or receptors, potentially modulating their activity. The methoxyphenyl group may increase binding affinity, leading to enhanced biological effects such as inhibition of enzyme activity or modulation of signaling pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazole rings can effectively inhibit the growth of various bacterial strains. A study demonstrated that thiazole derivatives had minimum inhibitory concentrations (MICs) in the range of 1.5 to 10 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been widely documented. For example, a review highlighted that certain thiazoles exhibit IC50 values in the low micromolar range against cancer cell lines . The presence of electron-donating groups like methyl on the phenyl ring has been correlated with increased cytotoxicity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-hydroxyphenyl)ethanamine hydrochlorideStructureModerate anticancer activity
N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-chlorophenyl)ethanamine hydrochlorideStructureEnhanced antibacterial properties

The uniqueness of this compound lies in its dual functional groups, which confer distinct chemical and biological properties compared to other thiazole derivatives.

Case Studies and Research Findings

  • Anticancer Study : A study investigated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results showed that compounds similar to this compound exhibited significant growth inhibition in A431 cells with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Study : Another research focused on assessing the antibacterial efficacy of thiazole derivatives against multiple bacterial strains. The findings indicated that some thiazoles demonstrated potent antibacterial activity with MIC values significantly lower than those of conventional antibiotics .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride, and how is purity ensured? A:

  • Synthetic Steps : Typical routes involve alkylation of 4-methoxyphenethylamine derivatives with thiazole-containing electrophiles, followed by HCl salt formation. For example, chloroacetyl chloride reactions under inert atmospheres (e.g., N₂) prevent oxidation .
  • Purification : Recrystallization (ethanol-DMF mixtures) and column chromatography are common. Purity is assessed via HPLC (>95% threshold) and NMR spectroscopy (e.g., confirming absence of unreacted precursors) .

Analytical Characterization Techniques

Q: Which analytical methods are critical for structural confirmation and purity assessment? A:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., methoxy protons at ~3.8 ppm, thiazole carbons at 160–170 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₂₁N₂O₂SCl expected at ~348.1 m/z).
  • X-ray Crystallography : Resolves bond angles/planarity of aromatic systems in crystalline forms .

Solubility and Formulation Strategies

Q: How does the hydrochloride salt enhance research applicability, and what solvents are optimal? A:

  • Hydrochloride Salt : Improves aqueous solubility (critical for in vitro assays) by ionizing the amine group. Solubility in PBS (pH 7.4) should be validated experimentally .
  • Solvents : Use DMSO for stock solutions (≤10 mM) to avoid precipitation. For biological assays, dilute in buffers (e.g., saline) with <1% organic solvent .

Safe Handling and Storage

Q: What safety protocols are recommended given its GHS classification? A:

  • PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis. Label containers with GHS warnings (e.g., H315: Skin irritation) .

Advanced Synthesis: Optimizing Reaction Yield

Q: How can reaction conditions be optimized to improve yield and scalability? A:

  • Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance reductive amination steps. Monitor reaction progress via TLC .
  • Temperature Control : Maintain 20–25°C during exothermic steps (e.g., chloroacetyl chloride addition) to prevent side reactions .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve reagent solubility, while EtOAc/water biphasic systems aid in extraction .

Resolving Spectral Data Contradictions

Q: How to address inconsistencies in NMR or IR data during characterization? A:

  • Variable Temperature NMR : Resolve overlapping peaks (e.g., methoxy vs. methylene signals) by acquiring spectra at 25°C and 50°C .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify nitrogen environments in thiazole rings .
  • Cross-Validation : Compare with structurally similar compounds (e.g., 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride) .

Designing Biological Activity Assays

Q: What experimental controls are essential for evaluating antimicrobial or anticancer activity? A:

  • Positive Controls : Use known agents (e.g., doxorubicin for cytotoxicity assays).
  • Dose-Response Curves : Test 5–7 concentrations (1 nM–100 µM) to calculate IC₅₀ values. Include vehicle controls (e.g., DMSO) to rule out solvent effects .
  • Cell Line Validation : Use ATCC-certified lines (e.g., HeLa, MCF-7) with mycoplasma testing .

Stability Under Experimental Conditions

Q: How to assess degradation pathways during long-term storage or in vitro assays? A:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV-Vis), and pH extremes (1–13). Monitor via HPLC for degradants (e.g., free amine from HCl salt hydrolysis) .
  • Lyophilization : Improves shelf life; validate stability by comparing pre-/post-lyophilization NMR spectra .

Computational Modeling for Target Prediction

Q: Which computational tools can predict target binding modes or SAR? A:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., serotonin transporters). Validate with mutagenesis data .
  • QSAR Models : Train on analogs (e.g., 4-methoxyphenethylamine derivatives) to correlate substituents with activity .

Structure-Activity Relationship (SAR) Exploration

Q: How to design analogs to probe pharmacological activity? A:

  • Core Modifications : Replace thiazole with oxazole or triazole to assess ring flexibility .
  • Substituent Variations : Introduce halogens (F, Cl) at the 4-methoxyphenyl group to modulate lipophilicity/log P .
  • Bioisosteres : Swap methoxy groups with ethoxy or trifluoromethoxy to evaluate electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride

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